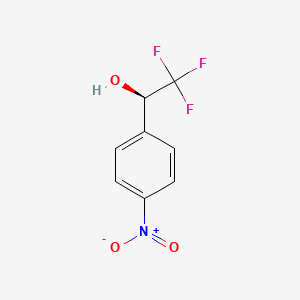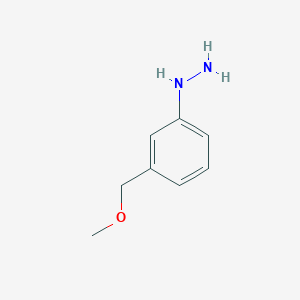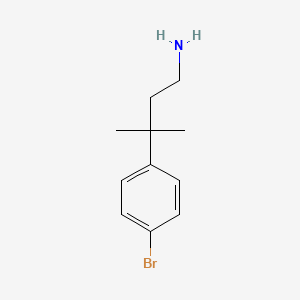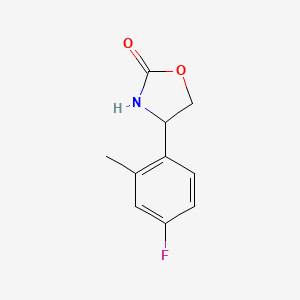![molecular formula C24H28N2O2 B13600048 1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a bipiperidine moiety
Méthodes De Préparation
The synthesis of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one typically involves multiple steps, starting with the preparation of the biphenyl and bipiperidine precursors. The synthetic route generally includes:
Formation of the Biphenyl Acetyl Intermediate: This step involves the acetylation of biphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Bipiperidine: The biphenyl acetyl intermediate is then coupled with bipiperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems to streamline the process.
Analyse Des Réactions Chimiques
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The pathways involved often include signal transduction cascades that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one can be compared with other similar compounds, such as:
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): This compound also contains a biphenyl group but differs in its functional groups and overall structure.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) perchlorates: Similar in having a biphenyl core, but with distinct chemical properties and applications.
The uniqueness of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one lies in its specific combination of functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H28N2O2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]piperidin-2-one |
InChI |
InChI=1S/C24H28N2O2/c27-23-8-4-5-15-26(23)22-13-16-25(17-14-22)24(28)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-3,6-7,9-12,22H,4-5,8,13-18H2 |
Clé InChI |
ALESGBSJDIICOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)

![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)

![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)







